4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole and a 1,2,4-oxadiazole ring. Key structural attributes include:
- 4-Bromophenyl substituent: Positioned at the 3-position of the oxadiazole ring, this electron-withdrawing group enhances stability and may influence biological activity .
- 2-Methoxyphenyl group: Attached to the triazole ring, the methoxy substituent modulates electronic and steric properties .
Synthetic routes for analogous compounds suggest that Huisgen cycloaddition or Buchwald–Hartwig amination could be employed for triazole formation, while oxadiazole rings are typically synthesized via cyclization of acylhydrazides .
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O2/c1-25-13-5-3-2-4-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-8-11(18)9-7-10/h2-9H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHRPQNYLQTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl halide and a suitable catalyst.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, using a methoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Cycloaddition: Azides and alkynes are commonly used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, substitution may yield various substituted derivatives, and cycloaddition may yield larger ring systems.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole and triazole possess significant antimicrobial properties. The compound may exhibit similar effects due to the presence of the oxadiazole ring, which has been linked to antibacterial and antifungal activities. For instance, studies on related oxadiazole compounds have shown promising results against various pathogens, indicating that this compound could be developed as a new antimicrobial agent .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds containing the oxadiazole structure have shown efficacy against several cancer cell lines. For example, a study highlighted that certain oxadiazole derivatives demonstrated significant growth inhibition in glioblastoma cell lines . The specific compound may also be evaluated for its cytotoxic effects using similar methodologies.
Anti-inflammatory Effects
Compounds with triazole structures are known for their anti-inflammatory properties. The incorporation of triazole into the molecular framework of this compound suggests potential applications in treating inflammatory diseases. Research on related triazole derivatives has shown their ability to inhibit inflammatory pathways, making this compound a candidate for further investigation in this area .
Insecticidal Activity
The biological significance of oxadiazoles extends to agricultural applications as well. Some derivatives have demonstrated insecticidal properties, which could be beneficial in pest management strategies. The specific compound's efficacy against agricultural pests remains an area for future research but holds promise based on the activity of related compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with structurally related analogues:
Key Observations :
- Halogen Effects : Replacement of bromine with chlorine (e.g., 4-chlorophenyl in ) reduces molecular weight by ~2.4% and may alter lipophilicity.
- Hybrid Scaffolds : Benzodioxolyl-substituted oxadiazoles (as in ) introduce additional oxygen atoms, enhancing solubility but possibly reducing membrane permeability.
Spectroscopic and Analytical Data
- IR Spectroscopy : Analogues like 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine exhibit characteristic NH stretches at 3323 cm⁻¹ and C-Br vibrations at 561 cm⁻¹, consistent with bromoaryl motifs .
- NMR Profiles : Triazole-amine protons in similar compounds resonate at δ ~9.41 ppm (DMSO-d₆), while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
Biological Activity
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a derivative of oxadiazole and triazole that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Structural Characteristics
The molecular structure of the compound is characterized by the presence of a 1,2,4-oxadiazole and 1,2,3-triazole ring system. The oxadiazole moiety is known for its diverse biological properties. The compound's planar conformation is stabilized by intramolecular hydrogen bonding and π–π interactions between aromatic rings .
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉BrN₂O₂ |
| Molecular Weight | 317.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 |
| Largest Deviation | 0.159 Å |
| Packing Type | π–π interactions |
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer activity. For instance, structure–activity relationship (SAR) analyses indicate that para-substituted derivatives show remarkable potential against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer) cells . The presence of electron-withdrawing groups such as bromine enhances the cytotoxic effects of these compounds.
Case Study : A derivative similar to the compound was tested against the MCF-7 cell line, yielding an IC₅₀ value of 1.61 µg/mL, indicating strong antiproliferative activity .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively documented. Compounds with halogen substituents at the para position have shown enhanced activity against both Gram-positive and Gram-negative bacteria . The compound's structure suggests that it may possess similar antimicrobial properties due to the presence of bromine.
Case Study : A related oxadiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of oxadiazole derivatives. The introduction of methoxy groups has been associated with increased radical scavenging activity. Studies suggest that such modifications can enhance the overall antioxidant potential of the compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
